molecular formula C7H7F3N2O B11743721 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B11743721
M. Wt: 192.14 g/mol
InChI Key: JPNWWLNHLNCMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of trifluoromethyl and carbaldehyde groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-ketoesters.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be achieved using formylating agents like DMF (dimethylformamide) and POCl3 (phosphoryl chloride).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

    Reduction: 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 3-Trifluoromethyl-5-pyrazolones
  • 5-Trifluoromethyl-3-hydroxypyrazoles

Uniqueness

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both trifluoromethyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carbaldehyde group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

2,4-dimethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C7H7F3N2O/c1-4-5(3-13)12(2)11-6(4)7(8,9)10/h3H,1-2H3

InChI Key

JPNWWLNHLNCMKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(F)(F)F)C)C=O

Origin of Product

United States

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